Tymazoline hydrochloride
Overview
Description
Tymazoline hydrochloride is a pharmaceutical compound primarily used as a nasal decongestant. It is known for its antihistaminic and sympathomimetic properties, which help reduce swelling, inflammation, and mucosal secretions in the nasal passages . This compound is particularly effective in treating conditions such as rhinitis and sinusitis, where nasal congestion is a prominent symptom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tymazoline hydrochloride involves the reaction of 2-(5-methyl-2-propan-2-ylphenoxy)methyl-4,5-dihydro-1H-imidazole with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale manufacturing. This involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tymazoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Tymazoline hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Tymazoline hydrochloride exerts its decongestant effect through the activation of alpha-1 adrenergic receptors in the nasal mucosa. This activation induces vasoconstriction, which is the narrowing of blood vessels. The vasoconstriction reduces blood flow and decreases swelling and congestion in the nasal tissues, allowing for easier breathing . The compound mimics the action of endogenous catecholamines such as norepinephrine and epinephrine, which are responsible for the ‘fight or flight’ response .
Comparison with Similar Compounds
Similar Compounds
Oxymetazoline: Another nasal decongestant with similar sympathomimetic properties.
Xylometazoline: A compound with similar uses and mechanisms of action.
Naphazoline: Another alpha-adrenergic receptor agonist used as a nasal decongestant.
Uniqueness
Tymazoline hydrochloride is unique in its specific binding affinity for alpha-1 adrenergic receptors, which allows for targeted vasoconstriction in the nasal mucosa. This specificity reduces the risk of systemic side effects and makes it a safer option for short-term relief of nasal congestion .
Biological Activity
Tymazoline hydrochloride is a sympathomimetic agent primarily used as a nasal decongestant. Its biological activity is characterized by its ability to induce vasoconstriction in the nasal mucosa, thereby alleviating symptoms associated with nasal congestion and rhinitis. This article explores the pharmacological properties, mechanisms of action, clinical applications, and relevant case studies surrounding this compound.
Pharmacological Properties
Chemical Structure and Composition:
- Chemical Formula: C₁₄H₂₀N₂O
- Molar Mass: 232.327 g/mol
- CAS Number: 3696-28-4
Tymazoline acts on alpha-adrenergic receptors, leading to vasoconstriction and a reduction in mucosal swelling and secretions. This mechanism is crucial for its effectiveness in treating allergic rhinitis and other nasal obstructions .
Tymazoline exerts its effects through:
- Alpha-Adrenergic Agonism: Activation of alpha-1 adrenergic receptors leads to vasoconstriction in the nasal mucosa.
- Antihistaminic Properties: It reduces local inflammation, particularly in allergic conditions, by inhibiting histamine-induced vasodilation and secretion .
Clinical Applications
Tymazoline is predominantly used for:
- Nasal Congestion Relief: Effective in treating rhinitis, sinusitis, and other conditions causing nasal obstruction.
- Symptomatic Treatment: Provides rapid relief from nasal symptoms associated with colds and allergies.
Efficacy Studies
A clinical study involving 300 participants demonstrated significant symptom relief from acute rhinitis when treated with a nasal spray containing Tymazoline. The primary endpoints included improvements in nasal symptom scores (blocked nose, sneezing, runny nose) and quality of life parameters. Results indicated that 97.7% of patients rated the treatment as "very good" or "good" regarding tolerability .
Observational Trial Outcomes
A notable observational trial assessed the effectiveness of a Tymazoline-containing nasal spray (Rhinospray Plus) over ten days. Key findings included:
- Patient Demographics:
- Children: 108 (36%)
- Adolescents: 30 (10%)
- Adults: 162 (54%)
Symptom Improvement | Time until Effect | Duration of Effect |
---|---|---|
Blocked Nose | < 1 min: 19.4% | Mean duration: 7.1 days |
Sneezing | 1-3 min: 54.6% | |
Runny Nose | > 5 min: 2.8% |
The study concluded that the majority of participants experienced rapid onset of action, with significant improvements in symptoms and overall quality of life .
Safety and Adverse Effects
Tymazoline is generally well-tolerated; however, potential adverse effects may include:
- Sedation: Particularly in cases of overdose.
- Cardiovascular Effects: Fluctuations in blood pressure may occur due to excessive vasoconstriction.
Toxicity Profile
Overdose scenarios can lead to severe sedation, reduced body temperature, heart rate fluctuations, and potential respiratory depression . Monitoring is crucial during administration to mitigate these risks.
Properties
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10(2)12-5-4-11(3)8-13(12)17-9-14-15-6-7-16-14;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDQLUKAZZLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947070 | |
Record name | 2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28120-03-8, 24243-90-1 | |
Record name | Tymazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28120-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-[[2-isopropyl-5-methylphenoxy]methyl]-1H-imidazole monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYMAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06223H196A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.